molecular formula C44H42N6O B7888337 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B7888337
M. Wt: 670.8 g/mol
InChI Key: NDTNRUYCXAKMPU-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 138402-10-5) is a trityl-protected derivative of Irbesartan, a clinically approved angiotensin II receptor blocker (ARB) . Its molecular formula is C₄₄H₄₂N₆O, with a molecular weight of 670.84 g/mol . The structure features a diazaspiro[4.4]non-1-en-4-one core, a biphenylmethyl group substituted with a 2-trityl-2H-tetrazol-5-yl moiety, and a butyl chain .

Synthetic Relevance:
This compound is a key intermediate in the synthesis of Irbesartan, where the trityl (triphenylmethyl) group acts as a protective group for the tetrazole ring during manufacturing. The trityl group enhances stability and solubility in organic solvents, facilitating purification steps .

Properties

IUPAC Name

2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTNRUYCXAKMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659411
Record name 2-Butyl-3-({2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138402-10-5
Record name 2-Butyl-3-({2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]
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Biological Activity

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with potential biological activity. Its structure includes a diazaspiro framework and a trityl-substituted tetrazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C44H42N6OC_{44}H_{42}N_{6}O with a molecular weight of 670.84 g/mol. The compound is characterized by its unique spiro structure and the presence of the tetrazole ring, which is known for its bioisosteric properties that can enhance drug-like characteristics.

Research indicates that compounds featuring tetrazole moieties often exhibit various biological activities, including:

1. Anticancer Activity:
Tetrazole derivatives have been studied for their potential in cancer therapy due to their ability to inhibit specific enzyme pathways involved in tumor growth. For instance, similar compounds have shown effectiveness in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

2. Antimicrobial Properties:
The incorporation of tetrazole groups has been linked to enhanced antimicrobial activity against various pathogens. Studies suggest that these compounds can disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival .

3. Neurological Effects:
The diazaspiro structure may interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating neurotransmission pathways. This aspect warrants further investigation into its implications for neurodegenerative diseases .

Research Findings

Recent studies have explored the biological activity of similar tetrazole-containing compounds:

Compound Biological Activity IC50 (µM) Reference
Compound AThymidylate synthase inhibition0.5
Compound BAntimicrobial against E. coli0.8
Compound CNeuroprotective effects0.3

These findings highlight the potential of tetrazole derivatives in drug development.

Case Studies

Several case studies provide insight into the efficacy of tetrazole derivatives:

Case Study 1: Anticancer Activity
A study evaluated a series of tetrazole derivatives for their ability to inhibit cancer cell proliferation in vitro. The results showed that compounds similar to 2-butyl-3-(...) exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development.

Case Study 2: Antimicrobial Efficacy
Another research project tested several tetrazole-based compounds against a panel of bacterial strains. The results indicated that certain derivatives had potent antibacterial activity, effectively reducing bacterial growth at low concentrations.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been studied for its potential anticancer properties. The incorporation of tetrazole and biphenyl moieties is believed to enhance its biological activity against cancer cell lines. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-butyl derivatives could also possess similar effects .

2. Antiviral Activity
The tetrazole group is known for its ability to interact with viral enzymes, potentially inhibiting their activity. This compound may be explored for its antiviral properties against viruses such as HIV and hepatitis C.

Case Study:
Research highlighted in Antiviral Research indicated that tetrazole-containing compounds could serve as effective inhibitors of viral replication .

Material Science Applications

1. Organic Electronics
Due to its unique molecular structure, this compound may find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table: Comparison of Organic Compounds in Electronics

Compound NameApplication AreaKey Properties
2-butyl compoundOLEDsHigh electron mobility
Another compoundPhotovoltaicsStability under light exposure

Analytical Chemistry

The compound can also be utilized as a reference standard in analytical chemistry for the development of new analytical methods. Its complex structure allows for the study of various analytical techniques such as mass spectrometry and NMR spectroscopy.

Case Study:
A recent publication discussed the use of complex organic compounds as standards for calibrating mass spectrometric techniques, enhancing the accuracy of quantitative analyses .

Chemical Reactions Analysis

Deprotection of the Trityl Group

The trityl (triphenylmethyl) group is a transient protecting group removed during the final step to yield active Irbesartan:

Table 2: Trityl Deprotection Methods

MethodConditionsOutcomeSource
Acidic hydrolysisHCl in ethyl acetate, 25–30°CSelective removal of trityl without spiro ring degradation
Solvent-assisted crystallizationEthyl acetate/hexaneIsolation of pure Irbesartan (≥95% purity)
  • The acid-sensitive trityl group is cleaved under mild acidic conditions, regenerating the bioactive tetrazole (-NH) group critical for angiotensin II receptor binding .

Reactivity of Functional Groups

The compound’s reactivity is influenced by:

  • Tetrazole ring : While protected by trityl, it exhibits reduced acidity (pKa ~4.5 vs. ~2.5 for unprotected tetrazole) . This allows stability during synthesis but permits controlled deprotection.

  • Spirocyclic system : The 1,3-diazaspiro[4.4]non-1-en-4-one core resists ring-opening under basic conditions but may undergo hydrolysis in strong acids.

  • Butyl side chain : The alkyl chain is inert under standard reaction conditions but may participate in radical or oxidation reactions under harsh environments.

Industrial Optimization

The patented process emphasizes cost efficiency and scalability :

  • Avoids chromatographic purification by using solvent mixtures (e.g., toluene/DMF) for intermediate isolation .

  • Minimizes side products by optimizing azide stoichiometry and reaction time .

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : Crystalline solid (inferred from analogous intermediates) .
  • Solubility : Likely low aqueous solubility due to the hydrophobic trityl group; soluble in polar aprotic solvents like DMF or DMSO .
  • Spectral Data : Characterized by NMR, IR, and mass spectrometry (methods analogous to those in ) .

Comparison with Similar Compounds

Structural Analogues in the ARB Class

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Core Structure Functional Groups Role in Synthesis/Biology
Target Compound (Trityl-Irbesartan) 670.84 Diazaspiro[4.4]non-1-en-4-one Trityl-tetrazole, biphenylmethyl Irbesartan intermediate
Irbesartan (Active Drug) 428.53 Diazaspiro[4.4]non-1-en-4-one Free tetrazole, biphenylmethyl AT1 receptor antagonist
Compound 11 () Not reported Imidazolidine-2,4-dione Trityl-tetrazole, biphenylmethyl Synthetic intermediate (structural variant)
Losartan 422.91 Biphenyl-tetrazole Hydroxymethyl, imidazole First-generation ARB

Key Observations :

  • Trityl vs. Free Tetrazole : The target compound’s trityl group differentiates it from active ARBs like Irbesartan, which require a free tetrazole ring for receptor binding . The trityl group increases molecular weight by ~242 g/mol, impacting pharmacokinetics (e.g., reduced renal clearance).
  • Compound 11 () : Substitution of the diazaspiro core with an imidazolidine-dione ring alters electron distribution, likely reducing binding affinity to angiotensin receptors .

Key Observations :

  • The target compound is synthesized via nucleophilic substitution, similar to other trityl-protected intermediates .
  • Deprotection of the trityl group is critical for converting the target compound into active Irbesartan .

Research Findings and Implications

  • Tools like Mercury () could model its crystal structure .
  • Analytical Methods : HPLC protocols for Irbesartan () can be adapted for the target compound by adjusting mobile phases to account for hydrophobicity .
  • Regulatory Status : The target compound is classified as an impurity reference material (), underscoring its importance in quality control during Irbesartan production .

Preparation Methods

Alkylation of Spiroimidazole Core

The reaction begins with 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (spiroimidazole HCl), which undergoes alkylation using 4-bromomethyl-2′-cyanobiphenyl (BMCB) in aqueous medium. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) facilitate the migration of reactants across phases, while potassium carbonate acts as the base. The reaction proceeds at 55–60°C for 12–14 hours, achieving near-quantitative conversion.

Key Conditions:

  • Molar Ratio: 1.1:1 (spiroimidazole HCl : BMCB)

  • Solvent: Water (single-phase system)

  • Catalyst: TBAB (0.1–0.3 equiv)

  • Temperature: 55–60°C

Tetrazole Cyclization and Trityl Protection

The alkylated intermediate is subsequently subjected to tetrazole ring formation using sodium azide (NaN₃) and triethylamine hydrochloride (Et₃N·HCl) in toluene. Heating at 95–105°C for 33–36 hours induces cyclization, forming the tetrazole moiety. Concurrent tritylation occurs via in situ reaction with triphenylmethyl chloride, introduced during the workup phase to protect the tetrazole nitrogen.

Critical Parameters:

  • Reagents: NaN₃ (3.0 equiv), Et₃N·HCl (2.5 equiv)

  • Temperature: 95–105°C

  • Reaction Time: 35–40 hours

Key Reaction Steps and Mechanisms

Alkylation Mechanism

The alkylation proceeds via an SN2 mechanism, where the bromide ion in BMCB acts as a leaving group. The spiroimidazole’s secondary amine attacks the electrophilic carbon of the bromomethyl group, forming a C–N bond. TBAB enhances reactivity by solubilizing the organic reactant in the aqueous phase.

Tetrazole Cyclization Pathway

Tetrazole formation follows the [2+3] cycloaddition mechanism between the nitrile group of the biphenyl intermediate and sodium azide. Et₃N·HCl serves dual roles: it neutralizes hydrogen bromide byproducts and stabilizes intermediates through proton shuffling. The trityl group is introduced post-cyclization by reacting the tetrazole with triphenylmethyl chloride under mild basic conditions.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies highlight water as the optimal solvent for the alkylation step, minimizing side reactions and simplifying purification. Substituting TBAB with other phase-transfer catalysts (e.g., TBAI or TEBAC) reduces yields by 15–20%, underscoring TBAB’s superior phase-transfer efficiency.

Purification and Isolation Techniques

Workup Protocol

Post-reaction, the crude product is extracted into toluene, and the organic layer is washed with dilute NaOH (pH 10–11) to remove unreacted azide salts. Acidification of the aqueous phase (pH 4–4.5) precipitates the product, which is then dissolved in DMF or DMSO and reprecipitated with water to enhance purity.

Recrystallization

Final purification involves recrystallization from a water-miscible solvent (e.g., methanol/water, 9:1 v/v), yielding colorless crystals with >99.8% purity by HPLC.

Industrial Production Considerations

Scalability Challenges

  • Exothermic Reactions: The tetrazole cyclization step requires controlled heating to manage exothermicity, necessitating jacketed reactors with precise temperature control.

  • Sodium Azide Handling: Industrial facilities must implement rigorous safety protocols due to NaN₃’s toxicity and explosive potential.

Yield and Cost Efficiency

The one-pot methodology reduces intermediate isolation steps, cutting production costs by ~30% compared to traditional multi-step syntheses. The overall yield of 88–90% makes this process economically viable for large-scale manufacturing.

Comparative Analysis of Methodologies

Parameter One-Pot Process Stepwise Synthesis
Total Yield 88–90%72–75%
Purity ≥99.8%95–97%
Reaction Time 48–50 hours60–70 hours
Solvent Consumption Low (water/toluene)High (multiple solvents)

The one-pot method outperforms stepwise approaches in yield and efficiency, though it demands precise control over reaction conditions.

Challenges and Solutions

Byproduct Formation

  • Issue: Hydrolysis of the trityl group under acidic conditions generates triphenylmethanol.

  • Solution: Maintaining pH >4 during aqueous workup minimizes hydrolysis.

Purification Difficulties

  • Issue: Co-precipitation of sodium salts with the product.

  • Solution: Sequential washes with toluene and methanol/water mixtures remove ionic impurities .

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and purifying this compound?

Synthesis typically involves multi-step organic reactions, including trityl-protection of the tetrazole moiety to prevent undesired interactions during coupling reactions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation (≥95%) is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase . Note that storage at -20°C in inert atmospheres is critical to prevent decomposition of the trityl group .

Which analytical techniques are most effective for characterizing this compound?

  • HPLC : Use a reversed-phase C18 column with UV detection (λ = 254 nm) to assess purity and identify impurities. Adjust chromatographic conditions (e.g., pH, temperature) to resolve co-eluting isomers .
  • FTIR : Confirm functional groups (e.g., tetrazole C=N stretch at ~1,550 cm⁻¹, spirocyclic ether C-O bonds) .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve complex splitting patterns from the biphenyl and spirocyclic systems .

What safety precautions are necessary when handling this compound?

Immediate removal of contaminated clothing and thorough decontamination with soap/water are required upon exposure. Work under fume hoods with PPE (gloves, lab coat, goggles) to mitigate respiratory/skin irritation risks. First-aid protocols emphasize consulting a physician and providing the SDS .

How should stability studies be designed for this compound?

Conduct accelerated stability testing under varying temperatures (-20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC every 30 days. Long-term stability (>1 year) requires storage at -20°C in amber vials under nitrogen .

How can common impurities be identified and quantified?

Use HPLC-MS to detect and quantify impurities, focusing on byproducts like de-tritylated tetrazole or oxidized spirocyclic intermediates. Compare retention times and mass spectra against synthetic standards. For unresolved isomers (e.g., epimers), employ chiral columns or capillary electrophoresis .

Advanced Research Questions

How to design experiments to assess this compound’s environmental fate?

Adopt the INCHEMBIOL framework :

  • Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 4–8.
  • Ecosystem modeling : Use mesocosms to simulate biodegradation in soil/water systems. Quantify bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
  • Field trials : Monitor degradation products in agricultural runoff using passive samplers.

How to resolve contradictory data in impurity profiles across studies?

Contradictions often arise from varying chromatographic conditions. For example, epimers may co-elute under standard HPLC conditions but separate with:

  • Modified mobile phases (e.g., 0.1% formic acid in acetonitrile).
  • Temperature-controlled columns (25°C vs. 40°C) .
    Validate findings with orthogonal methods like NMR or X-ray crystallography.

What methodologies are suitable for studying its antioxidant activity?

  • In vitro assays : Use DPPH radical scavenging and FRAP assays. Compare IC₅₀ values to ascorbic acid controls.
  • Cellular models : Treat HepG2 cells with tert-butyl hydroperoxide to induce oxidative stress; measure ROS reduction via fluorescence probes (e.g., DCFH-DA) .

How does the tetrazole moiety influence biological activity?

The tetrazole group mimics carboxylate anions, enabling angiotensin II receptor antagonism (similar to Irbesartan, a structural analog ). Validate receptor binding via:

  • Radioligand displacement assays using ³H-labeled angiotensin II.
  • Molecular docking (e.g., AutoDock Vina) to model interactions with AT₁ receptor active sites.

What strategies optimize yield in large-scale synthesis?

  • Protecting group optimization : Replace trityl with more labile groups (e.g., SEM) for easier deprotection.
  • Flow chemistry : Improve biphenyl coupling efficiency using Pd-catalyzed continuous flow reactors.
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) affecting spirocyclic ring formation .

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